![molecular formula C13H22N4O3 B13999459 4-[6-(2-Nitroimidazol-1-yl)hexyl]morpholine CAS No. 77162-60-8](/img/structure/B13999459.png)
4-[6-(2-Nitroimidazol-1-yl)hexyl]morpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[6-(2-Nitroimidazol-1-yl)hexyl]morpholine is a compound that features a morpholine ring attached to a hexyl chain, which is further connected to a 2-nitroimidazole moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[6-(2-Nitroimidazol-1-yl)hexyl]morpholine typically involves the following steps:
Formation of the Nitroimidazole Moiety: The nitroimidazole ring can be synthesized through nitration of imidazole, followed by various functional group modifications.
Attachment of the Hexyl Chain: The hexyl chain is introduced via alkylation reactions, often using halogenated hexane derivatives.
Formation of the Morpholine Ring: The morpholine ring is synthesized through cyclization reactions involving diethanolamine and appropriate reagents.
Final Coupling: The nitroimidazole moiety is coupled with the hexyl-morpholine intermediate under suitable conditions, often involving base catalysis and solvents like dimethylformamide.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions are crucial for large-scale synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
4-[6-(2-Nitroimidazol-1-yl)hexyl]morpholine undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidative conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The imidazole ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Halogenated reagents and bases like sodium hydride (NaH) in polar aprotic solvents.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of aminoimidazole derivatives.
Substitution: Various substituted imidazole derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
4-[6-(2-Nitroimidazol-1-yl)hexyl]morpholine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a radiosensitizer in cancer therapy due to the presence of the nitroimidazole moiety.
Medicine: Explored for its antimicrobial properties, particularly against anaerobic bacteria.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of 4-[6-(2-Nitroimidazol-1-yl)hexyl]morpholine involves its interaction with biological molecules. The nitroimidazole moiety can undergo bioreduction in hypoxic conditions, leading to the formation of reactive intermediates that can damage DNA and other cellular components. This makes it a potential candidate for targeting hypoxic tumor cells.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Metronidazole: Another nitroimidazole derivative used as an antimicrobial agent.
Tinidazole: Similar to metronidazole, used for treating protozoal infections.
Ornidazole: Another nitroimidazole with similar applications in treating infections.
Uniqueness
4-[6-(2-Nitroimidazol-1-yl)hexyl]morpholine is unique due to the presence of the morpholine ring, which can enhance its solubility and bioavailability compared to other nitroimidazole derivatives. This structural feature may also influence its interaction with biological targets, potentially leading to different pharmacological profiles.
Eigenschaften
CAS-Nummer |
77162-60-8 |
|---|---|
Molekularformel |
C13H22N4O3 |
Molekulargewicht |
282.34 g/mol |
IUPAC-Name |
4-[6-(2-nitroimidazol-1-yl)hexyl]morpholine |
InChI |
InChI=1S/C13H22N4O3/c18-17(19)13-14-5-8-16(13)7-4-2-1-3-6-15-9-11-20-12-10-15/h5,8H,1-4,6-7,9-12H2 |
InChI-Schlüssel |
TVYINGBJVCTMMA-UHFFFAOYSA-N |
Kanonische SMILES |
C1COCCN1CCCCCCN2C=CN=C2[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


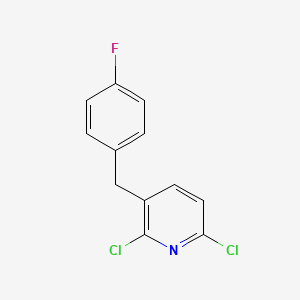
![6-n-Octylperhydrobenz[de]anthracene](/img/structure/B13999384.png)
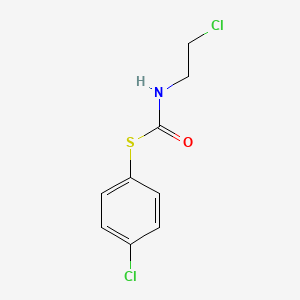
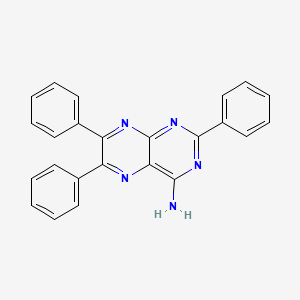
![4-[2-(2-Ethylsulfonylethylsulfanyl)ethyl]morpholine](/img/structure/B13999401.png)
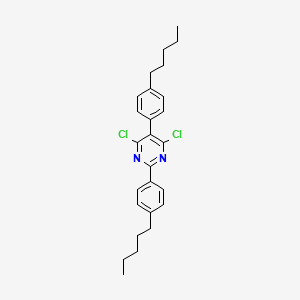
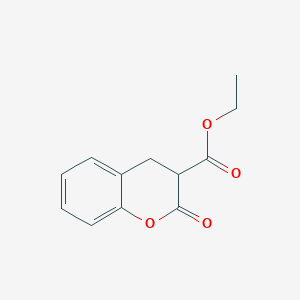
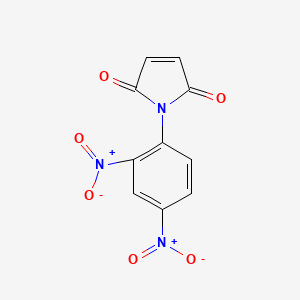

![6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)benzo[C]isothiazole](/img/structure/B13999441.png)
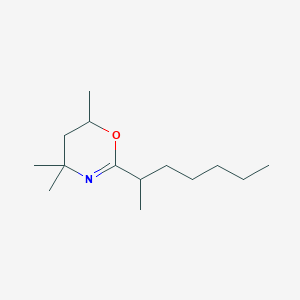
![Benzo[c]cinnoline-1,10-diamine](/img/structure/B13999447.png)

![1,4-Dimethyl-2-oxo-3,3-diphenyl-6-azaspiro[5.6]dodecan-6-ium bromide](/img/structure/B13999454.png)
